molecular formula C9H16ClN3 B1436162 2-(1-methyl-1H-pyrazol-5-yl)piperidine hydrochloride CAS No. 1803581-02-3

2-(1-methyl-1H-pyrazol-5-yl)piperidine hydrochloride

Cat. No. B1436162
M. Wt: 201.7 g/mol
InChI Key: AGYINUVBLQJFQH-UHFFFAOYSA-N
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Description

The compound “2-(1-methyl-1H-pyrazol-5-yl)piperidine hydrochloride” is a complex organic molecule that contains a piperidine ring and a pyrazole ring . The piperidine ring is a common structure in many pharmaceutical drugs , and the pyrazole ring is a component of various important biological compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely show the piperidine ring attached to the pyrazole ring at the 2-position . The pyrazole ring would carry a methyl group at the 1-position .

Scientific Research Applications

Synthesis and Therapeutic Potential

  • Aurora Kinase Inhibitor Development : A study discussed the synthesis of compounds with potential utility in treating cancer by inhibiting Aurora A kinase, showcasing the relevance of similar structures in developing cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).

  • Anticholinesterase Agents : Research on pyrazoline derivatives, including those structurally related to the compound , demonstrated their anticholinesterase effects, indicating potential applications in treating neurodegenerative disorders (M. Altıntop, 2020).

  • CB1 Cannabinoid Receptor Interaction : A study elucidated the molecular interaction between a pyrazole carboxamide derivative and the CB1 cannabinoid receptor, contributing to the understanding of receptor-ligand interactions and the design of receptor antagonists (J. Shim et al., 2002).

  • PET Imaging Agents : The synthesis and evaluation of a potential PET imaging agent for CB1 receptors were detailed, highlighting the role of related structures in developing diagnostic tools for neurological research (J. Kumar et al., 2004).

Chemical Synthesis and Structural Studies

  • Tautomerism and Structural Analysis : Investigations into the tautomeric structures of pyrazolone derivatives annealed with piperidine, providing insights into their chemical behavior and structural properties (B. I. Buzykin et al., 2014).

  • Novel Heterocyclic Amino Acids : Research focused on the development and synthesis of novel heterocyclic amino acids featuring pyrazole and piperidine structures for use as building blocks in chemical synthesis (Gita Matulevičiūtė et al., 2021).

  • Synthesis of Key Intermediates : A study outlined a robust synthesis method for a key intermediate in the synthesis of Crizotinib, demonstrating the importance of such structures in pharmaceutical development (Steven J. Fussell et al., 2012).

Future Directions

The future research directions for this compound could involve studying its potential biological activities, given the known activities of similar compounds . Additionally, more research could be done to optimize its synthesis and understand its reactivity .

properties

IUPAC Name

2-(2-methylpyrazol-3-yl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.ClH/c1-12-9(5-7-11-12)8-4-2-3-6-10-8;/h5,7-8,10H,2-4,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYINUVBLQJFQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-1H-pyrazol-5-yl)piperidine hydrochloride

CAS RN

1609402-74-5
Record name Piperidine, 2-(1-methyl-1H-pyrazol-5-yl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609402-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-methyl-1H-pyrazol-5-yl)piperidine hydrochloride
Reactant of Route 2
2-(1-methyl-1H-pyrazol-5-yl)piperidine hydrochloride
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2-(1-methyl-1H-pyrazol-5-yl)piperidine hydrochloride
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2-(1-methyl-1H-pyrazol-5-yl)piperidine hydrochloride
Reactant of Route 5
2-(1-methyl-1H-pyrazol-5-yl)piperidine hydrochloride
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2-(1-methyl-1H-pyrazol-5-yl)piperidine hydrochloride

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